1-(Prop-2-yn-1-yl)cycloheptane-1-carbaldehyde
Description
1-(Prop-2-yn-1-yl)cycloheptane-1-carbaldehyde is an aldehyde-functionalized cycloheptane derivative with a terminal alkyne substituent. Its structure comprises a seven-membered cycloheptane ring substituted at the 1-position by a prop-2-yn-1-yl group (HC≡C-CH₂-) and a formyl (-CHO) group. Its properties can be inferred from structurally related compounds (see §2).
Properties
Molecular Formula |
C11H16O |
|---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1-prop-2-ynylcycloheptane-1-carbaldehyde |
InChI |
InChI=1S/C11H16O/c1-2-7-11(10-12)8-5-3-4-6-9-11/h1,10H,3-9H2 |
InChI Key |
IITUTWLJDBITCM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1(CCCCCC1)C=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(Prop-2-yn-1-yl)cycloheptane-1-carbaldehyde typically proceeds via a multi-step route involving:
Alkylation of cycloheptanone or cycloheptanol derivatives with propargyl bromide or related propargyl electrophiles to introduce the prop-2-yn-1-yl substituent at the 1-position of the cycloheptane ring.
Subsequent oxidation or functional group transformation to install the aldehyde (-CHO) group at the same carbon atom.
This approach ensures the selective installation of both substituents on the cycloheptane ring with control over stereochemistry and functional group compatibility.
Detailed Synthetic Route Example
A representative synthetic sequence is as follows:
Starting Material Preparation: Begin with cycloheptanone as the substrate, which provides the ketone functionality at the 1-position.
Propargylation: Treat cycloheptanone with propargyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF). This step generates the propargylated cycloheptanone intermediate via nucleophilic substitution at the alpha position to the ketone.
Reduction to Alcohol: Reduce the ketone group to the corresponding secondary alcohol using a mild reducing agent such as sodium borohydride (NaBH4). This step converts the carbonyl to a hydroxyl group, facilitating further functionalization.
Oxidation to Aldehyde: Oxidize the secondary alcohol to the aldehyde using selective oxidizing agents such as Dess–Martin periodinane (DMP) or pyridinium chlorochromate (PCC). This step must be carefully controlled to avoid overoxidation to carboxylic acid.
Purification: The final product, 1-(Prop-2-yn-1-yl)cycloheptane-1-carbaldehyde, is purified by chromatographic methods such as column chromatography or recrystallization.
Alternative Synthetic Approaches
Direct Alkylation of Cycloheptanol: An alternative involves alkylating cycloheptanol with propargyl bromide under basic conditions (e.g., sodium hydride in THF), followed by oxidation of the alcohol to the aldehyde. This method avoids the ketone intermediate but requires careful control to prevent side reactions.
Use of Organometallic Reagents: Propargyl lithium or propargyl magnesium bromide reagents can be reacted with cycloheptanone to form the propargyl alcohol intermediate, which is then oxidized to the aldehyde.
Reaction Conditions and Notes
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Alkylation | Propargyl bromide, NaH or KOtBu, THF, inert atmosphere, 0–25°C | Inert atmosphere (argon or nitrogen) prevents alkyne polymerization |
| Reduction | Sodium borohydride, methanol or ethanol, 0–5°C | Mild conditions to avoid over-reduction |
| Oxidation | Dess–Martin periodinane or PCC, dichloromethane, room temperature | Selective oxidation to aldehyde without overoxidation |
| Purification | Silica gel chromatography, appropriate solvent system | Ensures removal of side products and unreacted materials |
Yields and Optimization
Typical yields for the overall synthesis range from 60% to 85%, depending on the purity of reagents and reaction control. Optimization of temperature, solvent, and reagent stoichiometry is critical to maximize yield and minimize by-products such as overoxidized acids or polymerized alkynes.
Analysis of Preparation Methods
Advantages
Selectivity: The stepwise approach allows selective functionalization at the 1-position of the cycloheptane ring.
Functional Group Compatibility: Mild reducing and oxidizing agents preserve the sensitive alkyne moiety.
Versatility: The synthetic route can be adapted to prepare analogues by varying the alkylating agent or oxidation conditions.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Alkylation of cycloheptanone + Reduction + Oxidation | Cycloheptanone | Propargyl bromide, NaH, NaBH4, DMP | THF, inert atmosphere, 0–25°C | High selectivity, mild conditions | Multiple steps, requires careful control |
| Alkylation of cycloheptanol + Oxidation | Cycloheptanol | Propargyl bromide, NaH, PCC | THF, inert atmosphere | Fewer steps | Potential side reactions, lower yield |
| Organometallic addition to cycloheptanone + Oxidation | Cycloheptanone | Propargyl lithium, DMP | Low temperature, inert atmosphere | Direct introduction of alkyne | Sensitive reagents, handling complexity |
Chemical Reactions Analysis
Types of Reactions: 1-(Prop-2-yn-1-yl)cycloheptane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Propargyl bromide, phase-transfer catalysts
Major Products Formed:
Oxidation: 1-(Prop-2-yn-1-yl)cycloheptane-1-carboxylic acid
Reduction: 1-(Prop-2-yn-1-yl)cycloheptane-1-methanol
Substitution: Various substituted cycloheptane derivatives
Scientific Research Applications
1-(Prop-2-yn-1-yl)cycloheptane-1-carbaldehyde has several applications in scientific research, including:
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(Prop-2-yn-1-yl)cycloheptane-1-carbaldehyde exerts its effects involves interactions with molecular targets and pathways. For example, in oxidative formylation reactions, the compound acts as a photosensitizer, generating singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the reaction mechanism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 1-(But-2-yn-1-yl)cycloheptane-1-carbaldehyde ()
- Molecular Formula : C₁₂H₁₈O
- Molecular Weight : 178.27 g/mol
- Key Differences :
- Substituent: But-2-yn-1-yl (HC≡C-CH₂-CH₂-) vs. prop-2-yn-1-yl (HC≡C-CH₂-).
- The extended alkyne chain may influence lipophilicity and reactivity in click chemistry applications.
2.1.2 1-(2-Methylprop-2-en-1-yl)cyclohexane-1-carbaldehyde ()
- Molecular Formula : C₁₁H₁₈O
- Molecular Weight : 166.26 g/mol
- Key Differences :
- Cyclohexane (six-membered ring) vs. cycloheptane (seven-membered ring), leading to reduced ring strain.
- Substituent: 2-Methylprop-2-en-1-yl (allyl-type group) vs. terminal alkyne.
2.1.3 1-BenzoYl-3-phenyl-1H-pyrazole-4-carbaldehyde ()
- Molecular Formula: Not explicitly provided, but inferred as C₁₇H₁₂N₂O₂.
- Key Differences: Heterocyclic pyrazole core vs. aliphatic cycloheptane.
Data Table: Comparative Analysis
Key Research Findings
- Synthetic Challenges : Cycloheptane derivatives often face synthesis hurdles due to ring strain and conformational flexibility, unlike more stable cyclohexane analogues .
- Reactivity : Terminal alkynes (e.g., prop-2-yn-1-yl) are pivotal in click chemistry (e.g., Huisgen cycloaddition), suggesting the target compound’s utility in modular synthesis .
- Biological Potential: Pyrazole-4-carbaldehyde derivatives exhibit bioactivity, implying that aldehyde groups in strained systems may interact with biological targets (e.g., enzymes or receptors) .
Biological Activity
1-(Prop-2-yn-1-yl)cycloheptane-1-carbaldehyde is an organic compound characterized by a cycloheptane ring with a prop-2-yn-1-yl substituent and an aldehyde functional group. Its unique structural features suggest potential biological activities that are currently under investigation, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, potential applications, and relevant case studies.
The compound's molecular formula is , with a molecular weight of 136.19 g/mol. Below is a summary of its key properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H12O |
| Molecular Weight | 136.19 g/mol |
| IUPAC Name | 1-(Prop-2-yn-1-yl)cycloheptane-1-carbaldehyde |
| InChI Key | ROCSLZDRSCEUBD-UHFFFAOYSA-N |
The mechanism of action for 1-(Prop-2-yn-1-yl)cycloheptane-1-carbaldehyde involves its interaction with various molecular targets. The compound has been shown to act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and single electron transfer pathways. This property is crucial in its potential application in oxidative stress-related pathways, which are often implicated in cancer and other diseases.
Antimicrobial and Anticancer Properties
Preliminary studies indicate that derivatives of 1-(Prop-2-yn-1-yl)cycloheptane-1-carbaldehyde may exhibit significant antimicrobial and anticancer properties. The ability to generate ROS suggests that the compound could induce oxidative stress in microbial cells or cancerous tissues, leading to cell death .
A study conducted on similar compounds demonstrated that the presence of an alkyne and aldehyde functional groups enhances their reactivity and biological activity, particularly against various cancer cell lines .
Study on Anticancer Activity
In a recent investigation, researchers synthesized various derivatives of 1-(Prop-2-yn-1-yl)cycloheptane-1-carbaldehyde to evaluate their anticancer efficacy. The study utilized several cancer cell lines, including breast and colon cancer cells. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting effective cytotoxicity against these cell lines .
Antimicrobial Activity Assessment
Another study focused on the antimicrobial properties of this compound's derivatives against Gram-positive and Gram-negative bacteria. The results showed promising activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This finding highlights the potential of these compounds as novel antimicrobial agents .
Q & A
What are the standard synthetic protocols for 1-(Prop-2-yn-1-yl)cycloheptane-1-carbaldehyde?
Basic Research Question
A widely employed method involves alkylation of cycloheptanone followed by oxidation . For instance:
- Step 1 : Deprotonate cycloheptanone using a strong base (e.g., NaH or KOtBu) to generate a nucleophilic enolate.
- Step 2 : Introduce the propargyl group via alkylation with propargyl bromide.
- Step 3 : Oxidize the resulting alcohol intermediate (e.g., using pyridinium chlorochromate) to yield the aldehyde .
Optimization of reaction conditions (solvent, temperature) is critical to minimize side reactions, such as over-oxidation or aldehyde dimerization.
Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Basic Research Question
A combination of NMR, IR, and mass spectrometry is essential:
- ¹H/¹³C NMR : Identify aldehyde protons (~9–10 ppm) and propargyl CH groups (δ ~2.5–3.5 ppm). Cycloheptane ring protons appear as complex multiplet signals .
- IR Spectroscopy : Confirm the aldehyde C=O stretch (~1700–1720 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .
How can X-ray crystallography resolve structural ambiguities in this compound?
Advanced Research Question
Crystallographic refinement using SHELXL (e.g., via the SHELX suite) is critical for resolving challenges like:
- Disorder in the cycloheptane ring or propargyl group, which can arise from conformational flexibility.
- Hydrogen bonding or weak interactions involving the aldehyde oxygen.
For example, in related compounds, intramolecular CH···O interactions stabilize the crystal lattice, as observed in nitroimidazole derivatives . Data collection at low temperatures (e.g., 100 K) improves resolution.
What role does the propargyl group play in mediating cross-coupling reactions?
Advanced Research Question
The propargyl moiety enables Sonogashira or Cu-catalyzed couplings due to its terminal alkyne reactivity. Key considerations include:
- Catalyst selection : Pd/Cu systems for Sonogashira; Au or Ag for cyclization reactions.
- Protecting group strategies : Use of TMS-protected alkynes to prevent undesired side reactions .
For example, propargyl-substituted pyrroles undergo oxidative dimerization to form conjugated diynes under basic conditions .
How can researchers evaluate the compound’s potential biological activity?
Advanced Research Question
While direct data on this compound is limited, structure-activity relationship (SAR) studies on analogs suggest:
- Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using disk diffusion or MIC protocols.
- Anticancer screening : Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition studies : Probe interactions with cytochrome P450 or aldehyde dehydrogenases using kinetic assays .
How should discrepancies in reported physicochemical properties be addressed?
Advanced Research Question
Discrepancies (e.g., solubility, melting point) may arise from polymorphism or impurities . Mitigation strategies include:
- Reproducing synthesis : Ensure strict adherence to reaction conditions (e.g., solvent purity, inert atmosphere).
- Advanced purification : Use preparative HPLC or recrystallization from non-polar solvents .
- Thermal analysis : Differential scanning calorimetry (DSC) identifies polymorphic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
